![molecular formula C19H15N3O6 B2381173 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide CAS No. 920384-20-9](/img/structure/B2381173.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the title molecule of a related compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group .Chemical Reactions Analysis
The chemical reactions of similar compounds have been explored. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the C-O double bond distance in a related compound was found to be 1.173(4) Å .Scientific Research Applications
Anticancer Activity
Background: This compound belongs to the class of 1-benzo[1,3]dioxol-5-yl-indoles. Researchers have designed and synthesized derivatives of this compound based on existing literature reports on the anticancer activity of indoles against various cancer cell lines .
Findings:Antiproliferative Activity
Background: Another series of 1-benzo[1,3]dioxol-5-yl-indoles, bearing various fused heteroaryl moieties at the 3-position, was designed and synthesized. These compounds were evaluated for their antiproliferative activity against cancer cells .
Findings:Molecular Properties Prediction
Background: A set of fourteen compounds, including derivatives of this compound, were designed. Various substituents were explored on the benzylidene ring to predict their molecular properties .
Findings:Mechanism of Action
Future Directions
The future directions for the study of similar compounds have been suggested. For example, it was proposed that 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-carbamoyl-1-benzofuran-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c20-17(23)16-15(11-3-1-2-4-12(11)28-16)22-19(25)18(24)21-8-10-5-6-13-14(7-10)27-9-26-13/h1-7H,8-9H2,(H2,20,23)(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFMKNINNCQOMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide |
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